Pyrvinium

Wnt signaling CK1α activation Axin stabilization

Pyrvinium (CAS 7187-62-4) is a premier CK1α activator (EC₅₀ ≈ 10 nM) with an unmatched polypharmacology profile—concurrently targeting mitochondrial complex I/II, suppressing UPR under glucose starvation, and inhibiting cancer stem cell self-renewal. Its <0.1% oral bioavailability ensures lumen-restricted action, a critical differentiator from systemic agents like ivermectin or mebendazole. Available as pamoate salt (CAS 3546-41-6). Standard research use: 10-100 nM in Wnt reporter assays; 0.1-1 µg/mL for glucose-starvation models. Sourced for R&D only.

Molecular Formula C26H28N3+
Molecular Weight 382.5 g/mol
CAS No. 7187-62-4
Cat. No. B1237680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrvinium
CAS7187-62-4
SynonymsMolevac
Pamoxan
Povanyl
Pyrcon
pyrvinium
pyrvinium iodide
pyrvinium monohydroxide
pyrvinium pamoate
pyrvinium pamoate (2:1)
Vankin
Vanquin
Molecular FormulaC26H28N3+
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C
InChIInChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1
InChIKeyQMHSXPLYMTVAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySPARINGLY SOL IN WATER /CHLORIDE/
SLIGHTLY SOL IN CHLOROFORM & METHOXYETHANOL /PAMOATE/
VERY SLIGHTLY SOL IN ALC /PAMOATE/
PRACTICALLY INSOL IN WATER & ETHER /PAMOATE/

Structure & Identifiers


Interactive Chemical Structure Model





Pyrvinium (CAS 7187-62-4) for Research and Development: Key Properties and Procurement Considerations


Pyrvinium (CAS 7187-62-4) is a quinolinium-derived cyanine dye and FDA-approved anthelmintic [1], available as various salts including pamoate (embonate), chloride, and triflate. Beyond its established antiparasitic use, pyrvinium has been identified as a potent inhibitor of Wnt/β-catenin signaling (EC₅₀ ≈ 10 nM in reporter assays) [2] through a unique mechanism involving the activation and stabilization of casein kinase 1α (CK1α) [3]. This compound also exhibits context-dependent cytotoxicity and inhibition of mitochondrial respiration, positioning it as a multifunctional research tool in oncology and metabolic disease research.

Why Pyrvinium (CAS 7187-62-4) Cannot Be Simply Replaced by Other Anthelmintics or Wnt Inhibitors


Despite superficial similarities to other anthelmintic agents (e.g., niclosamide, ivermectin) or Wnt pathway inhibitors (e.g., LGK974), pyrvinium exhibits a distinct and non-interchangeable pharmacological profile. Its primary mechanism—direct activation of CK1α—contrasts sharply with the tubulin-binding action of mebendazole/albendazole or the glutamate-gated chloride channel agonism of ivermectin [1]. Even when compared to other Wnt inhibitors, pyrvinium's unique ability to simultaneously target mitochondrial complex I/II, suppress the unfolded protein response (UPR) under glucose starvation, and inhibit cancer stem cell self-renewal creates a singular polypharmacology [2]. Furthermore, its extremely poor oral absorption (<0.1% systemic bioavailability in humans) makes it a lumen-restricted agent, a critical differentiator from systemically absorbed alternatives, with profound implications for both its anthelmintic selectivity and its repurposing as a local or non-absorbable therapeutic [3].

Quantitative Evidence Guide: Differentiating Pyrvinium (CAS 7187-62-4) from Analogs and Alternatives


Wnt Pathway Inhibition Potency and Unique Mechanism: Pyrvinium vs. Niclosamide

Pyrvinium demonstrates Wnt/β-catenin signaling inhibition with an EC₅₀ of approximately 10 nM in reporter assays [1]. Critically, this inhibition is achieved not through direct antagonism but by binding and activating casein kinase 1α (CK1α) at low nanomolar concentrations, a mechanism that stabilizes Axin and promotes β-catenin degradation [2]. In direct comparative studies in osteosarcoma cells, both pyrvinium and niclosamide target Axin2 to inhibit Wnt/Snail-mediated epithelial-mesenchymal transition (EMT). However, pyrvinium's CK1α-dependent mechanism is distinct from niclosamide's, which involves lysosomal acidification and mTORC1 inhibition, leading to differential effects on cell viability and selectivity profiles [3].

Wnt signaling CK1α activation Axin stabilization Osteosarcoma

Selective Cytotoxicity Under Metabolic Stress: Pyrvinium's Differential Toxicity vs. Standard Chemotherapeutics

Pyrvinium exhibits a 10-fold preferential inhibition of anchorage-independent growth (a hallmark of tumorigenicity) compared to anchorage-dependent growth in cancer cells [1]. More strikingly, it induces potent cytotoxicity in cancer cells cultured under glucose starvation (a condition mimicking the tumor microenvironment), but shows negligible toxicity under normal glucose conditions [2]. In PANC-1 pancreatic cancer cells, 1 µg/mL pyrvinium induces significant cell death in glucose-deficient medium, but has no effect in complete medium . This metabolic context-dependent activity is linked to pyrvinium's suppression of the unfolded protein response (UPR), specifically targeting GRP78 and GRP94 induction [3]. In contrast, standard chemotherapeutics like doxorubicin lack this conditional selectivity; combination therapy with pyrvinium and doxorubicin demonstrated significantly enhanced in vivo anti-tumor efficacy compared to either agent alone [3].

Cancer metabolism Glucose deprivation Unfolded protein response Anchorage-independent growth

Comparative Anthelmintic Efficacy: Pyrvinium vs. Ivermectin in Strongyloidiasis

While pyrvinium is primarily indicated for enterobiasis (pinworm), its efficacy against other nematodes has been compared clinically. In a head-to-head study of 211 patients with Strongyloides stercoralis infection, a 3-day regimen of pyrvinium pamoate (5 mg/kg/day) was compared to single-dose ivermectin (6 mg). Ivermectin demonstrated superior efficacy, with a cure rate of 96.9% (95% CI: 610 to 1000 per 1000) compared to a 23.3% cure rate for pyrvinium pamoate [1]. This represents a relative risk (RR) of 4.16 for cure with ivermectin versus pyrvinium. However, this data clearly delineates pyrvinium's primary niche as an oxyuricide rather than a broad-spectrum nematocide, a key differentiator for procurement in parasitology research.

Anthelmintic efficacy Strongyloidiasis Clinical trial Parasitology

Systemic Absorption and Bioavailability: Pyrvinium as a Non-Absorbable Lumen-Active Agent

Pyrvinium pamoate is characterized by its virtually complete lack of systemic absorption following oral administration. In a clinical study of 12 healthy volunteers receiving a single 350 mg oral dose (as tablets or suspension), no detectable levels of the drug were found in blood or urine up to 4 days post-administration using spectrofluorometric assays [1]. Metabolic studies in rats confirmed that only minute quantities of the parent drug were detectable in liver and plasma, with no metabolites identified [2]. This contrasts sharply with other anthelmintics such as albendazole and ivermectin, which exhibit significant oral bioavailability (albendazole ~1-5%, ivermectin ~60%) and are used for systemic parasitic infections. Pyrvinium's near-zero bioavailability is the basis for its historical safety profile as a lumen-restricted pinworm treatment and represents a critical consideration for its repurposing as a locally-acting anticancer or anti-inflammatory agent.

Pharmacokinetics Bioavailability Drug absorption Gastrointestinal

Salt Form Selection and Solubility: Pyrvinium Pamoate vs. Pyrvinium Chloride

The choice of counter anion significantly impacts pyrvinium's physicochemical properties, which is a critical consideration for in vitro and in vivo experimental design. Pyrvinium pamoate (embonate) is practically insoluble in water and ether, slightly soluble in chloroform, and achieves solubility of approximately 1 mg/mL in DMSO . In contrast, the chloride salt exhibits enhanced solubility in polar solvents, though aqueous solubility remains limited [1]. Melting point data further differentiate the forms: pyrvinium pamoate decomposes at 210–215 °C, while pyrvinium chloride dihydrate decomposes at 249–251 °C [2]. This variability in solubility and stability dictates that the pamoate salt is the form used clinically and in most in vivo studies due to its favorable safety profile, while the chloride or triflate salts may be preferred for certain in vitro applications requiring higher solubility.

Salt forms Solubility Formulation Physicochemical properties

Active Clinical Development in Pancreatic Cancer: Pyrvinium vs. Other Repurposed Anthelmintics

Pyrvinium pamoate is currently under active clinical investigation as a repurposed anticancer agent in pancreatic ductal adenocarcinoma (PDAC). A Phase I dose-escalation trial (NCT05055323) is actively recruiting to evaluate the safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile of orally administered pyrvinium pamoate in surgical candidates with resectable PDAC [1]. The study's secondary objectives include assessing the drug's bioavailability in plasma and fatty tissue, directly addressing the compound's non-absorbable nature [2]. This clinical development trajectory is unique among repurposed anthelmintics; while niclosamide and mebendazole have been explored in various cancer trials, pyrvinium's specific investigation in a well-defined PDAC perioperative setting highlights a distinct niche based on its unique polypharmacology and poor bioavailability.

Clinical trial Pancreatic cancer Drug repurposing Phase I

Optimal Research and Industrial Applications for Pyrvinium (CAS 7187-62-4) Based on Quantitative Evidence


Investigating Wnt/β-Catenin Signaling Through CK1α Modulation

Researchers studying Wnt pathway regulation should consider pyrvinium as a primary tool for probing CK1α-dependent mechanisms. With an EC₅₀ of ~10 nM for Wnt inhibition, it is among the most potent small molecule activators of CK1α available [8]. Unlike other Wnt inhibitors that target upstream components (e.g., Porcupine inhibitors like LGK974) or downstream transcriptional machinery, pyrvinium's unique mechanism of binding and stabilizing CK1α allows for specific interrogation of this kinase's role in Axin stabilization and β-catenin degradation [9]. This makes it an essential compound for dissecting CK1α's function in development, stem cell biology, and oncogenesis. Recommended use: 10-100 nM in Wnt reporter cell lines (e.g., HEK293-STF) or primary cell cultures .

Modeling Tumor Microenvironment-Specific Cytotoxicity and Metabolic Vulnerabilities

Pyrvinium is an ideal agent for creating experimental models of metabolic stress in cancer research. Its 10-fold selectivity for inhibiting anchorage-independent growth and its potent cytotoxicity specifically under glucose starvation (1 µg/mL effective concentration) allows researchers to mimic the harsh conditions of hypovascular tumor cores [8]. This property is invaluable for screening combination therapies aimed at eradicating therapy-resistant, dormant cancer cell populations. Studies demonstrate that pyrvinium synergizes with conventional chemotherapy (e.g., doxorubicin) to enhance in vivo tumor suppression [9]. Recommended use: In vitro culture in glucose-free or low-glucose (e.g., 0.5 mM) media with 0.1-1 µg/mL pyrvinium; in vivo xenograft models using combination dosing strategies .

Gastrointestinal Research: A Non-Absorbable Tool for Lumen-Restricted Studies

Given its established safety profile and near-complete lack of systemic absorption (<0.1% oral bioavailability in humans) [8], pyrvinium pamoate is a superior choice for research requiring a lumen-restricted agent. It is particularly useful in studies of the gut microbiome, intestinal epithelial biology, and local gastrointestinal cancers. The ongoing Phase I trial in resectable pancreatic cancer (NCT05055323) specifically leverages this property to achieve high local drug concentrations with minimal systemic toxicity [9]. Researchers can use pyrvinium to deliver high doses directly to the GI tract without confounding systemic effects, a critical advantage over more bioavailable compounds like ivermectin or mebendazole. Recommended use: Oral gavage in rodent models at doses of 5-100 mg/kg; ex vivo treatment of intestinal organoids .

Parasitology Research: A Specific Oxyuricide for Enterobius vermicularis Models

For parasitology research focused on pinworm (Enterobius vermicularis) infections, pyrvinium remains the gold-standard reference compound. While its narrow spectrum limits its use against other nematodes (as evidenced by its low 23.3% cure rate in strongyloidiasis compared to ivermectin's 96.9%) [8], this specificity is precisely what makes it valuable for targeted studies. Its mechanism—believed to involve inhibition of mitochondrial NADH-fumarate reductase in susceptible parasites—is distinct from that of broad-spectrum agents like albendazole or ivermectin [9]. Researchers developing new anthelmintics or studying drug resistance mechanisms in pinworms will find pyrvinium to be an indispensable control compound. Recommended use: In vitro culture of E. vermicularis (where feasible) or in vivo mouse models using Syphacia obvelata (EC₅₀ = 4 ppm in diet) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrvinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.